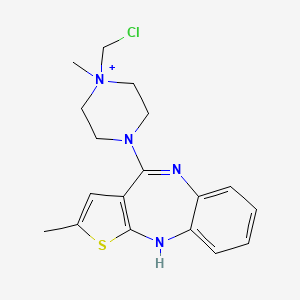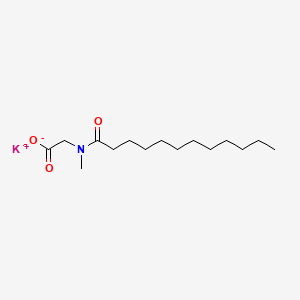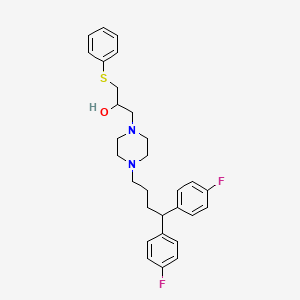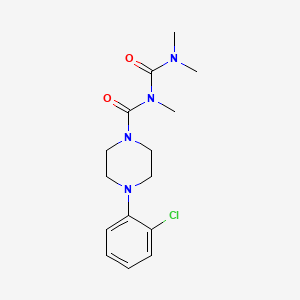
Sodium 2-phenylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in the treatment of urea cycle disorders, where it helps to excrete excess nitrogen by providing an alternative pathway to the urea cycle . Additionally, it has been investigated for its potential in treating various other conditions due to its properties as a histone deacetylase inhibitor and chemical chaperone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-phenylbutyrate typically involves the reaction of 4-phenylbutyric acid with a sodium reagent. The process can be summarized as follows:
Purification of 4-phenylbutyric acid: Industrial grade phenylbutyric acid is purified using alcoholic solvents under the catalysis of an alkali or acidic catalyst.
Formation of Sodium Salt: The purified phenylbutyric acid is then reacted with a sodium reagent, such as sodium hydroxide, in water or an organic solvent to form this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The use of environmentally friendly solvents like methyl alcohol and ethyl alcohol is preferred to ensure a green synthesis process. The final product is obtained with a purity of 99.5% or above .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenylbutanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenylbutanol.
Substitution: Depending on the nucleophile, various substituted phenylbutyrates can be formed.
Applications De Recherche Scientifique
Sodium 2-phenylbutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It serves as a chemical chaperone, aiding in the proper folding of proteins.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
Sodium 2-phenylbutyrate is often compared with other similar compounds, such as:
Glycerol phenylbutyrate: Used for the same purpose but has a different pharmacokinetic profile.
Sodium benzoate: Another compound used to treat urea cycle disorders but with a different mechanism of action.
Uniqueness: this compound is unique due to its dual role as a histone deacetylase inhibitor and an ammonia sink, making it versatile in treating various conditions .
Comparaison Avec Des Composés Similaires
- Glycerol phenylbutyrate
- Sodium benzoate
- Phenylacetic acid
Propriétés
Numéro CAS |
2686-71-7 |
|---|---|
Formule moléculaire |
C10H11NaO2 |
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
sodium;2-phenylbutanoate |
InChI |
InChI=1S/C10H12O2.Na/c1-2-9(10(11)12)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
RHLFTMGPBSLHRS-UHFFFAOYSA-M |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


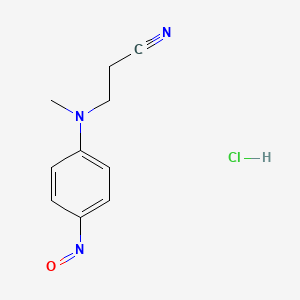

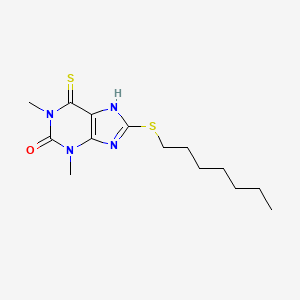
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)


